N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Beschreibung
The compound N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic molecule featuring a fused thieno-triazolo-pyrimidine core. This structure is substituted with a furan-2-ylmethyl group at position 4, a thioacetamide linker at position 1, and an acetylphenyl moiety. Such derivatives are typically synthesized via alkylation of thiopyrimidinones with chloroacetamides, as demonstrated in analogous syntheses of S-alkyl thioacetamides (e.g., using sodium methylate and equimolar chloroacetamides) .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S2/c1-13(28)14-4-6-15(7-5-14)23-18(29)12-33-22-25-24-21-26(11-16-3-2-9-31-16)20(30)19-17(27(21)22)8-10-32-19/h2-10H,11-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTFYAUIVJLAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Variations
The thieno-triazolo-pyrimidine scaffold in the target compound distinguishes it from related derivatives. For example:
Substituent Analysis
- Furan vs. Thiophene Substituents: The furan-2-ylmethyl group in the target compound may confer distinct electronic effects compared to thiophene derivatives (e.g., CAS 561295-12-3).
- Acetylphenyl vs.
Bioactivity Profiles
- Triazolo-pyrimidines: Known to interact with adenosine receptors (A1, A2A, A3), which regulate cardiovascular and neurological functions .
- Thioacetamide Derivatives : Exhibit kinase inhibitory activity, as seen in 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides , which inhibit cyclin-dependent kinases .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Research Implications and Gaps
The target compound’s structural novelty positions it as a candidate for adenosine receptor modulation or kinase inhibition. However, empirical data on its binding affinity (e.g., A2A vs. A3 receptor selectivity) and metabolic stability are absent in the provided evidence. Comparative studies with CAS 561295-12-3 and CAS 874818-16-3 could elucidate substituent effects on bioactivity. Further, synthetic optimization (e.g., substituting the furan group with bioisosteres like thiazole) may enhance pharmacokinetic properties .
Q & A
Q. What are the common synthetic strategies for preparing this compound, and which reagents are critical for key steps?
The synthesis involves multi-step reactions starting with simpler heterocyclic precursors. A typical approach includes:
- Thiazole/thieno ring formation : Phosphorus pentasulfide (P₂S₅) is often used to cyclize precursors into thieno[3,2-d]pyrimidine cores .
- Acetamide functionalization : Acyl chlorides (e.g., chloroacetyl chloride) are employed to introduce the acetamide moiety via nucleophilic substitution .
- Thioether linkage : Reaction conditions (e.g., anhydrous DMF, base catalysis) are optimized to form the thioether bond between the pyrimidine core and the acetylphenyl group . Key reagents : P₂S₅, chloroacetyl chloride, triethylamine (base catalyst).
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons, thioether linkages, and acetyl groups. For example, the acetyl peak typically appears at ~2.5 ppm (¹H) and 200–210 ppm (¹³C) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during thieno-pyrimidine core synthesis?
- Temperature control : Maintaining 60–80°C during cyclization reduces side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yield by 15–20% compared to THF .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate ring closure, but excess catalyst increases impurities. Titration via TLC is recommended .
Q. How can structural analogs be used to predict biological activity and resolve contradictory data?
- Comparative SAR analysis :
| Analog | Core Modification | Reported Activity |
|---|---|---|
| Target compound | Thieno-triazolo-pyrimidine | Anticancer (IC₅₀: 2–5 μM) |
| Analog A | Thieno[2,3-d]pyrimidine | Antimicrobial (MIC: 8 μg/mL) |
| Analog B | Oxadiazole substitution | Antifungal (IC₅₀: 10 μM) |
- Mechanistic assays : Use kinase inhibition profiling (e.g., EGFR, VEGFR-2) to identify off-target effects causing variability .
Q. What methodologies are effective for validating purity in multi-step syntheses?
- HPLC-DAD/MS : Gradient elution (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm identifies residual precursors (<0.5% threshold) .
- Elemental analysis : Carbon/nitrogen ratios (±0.3%) confirm stoichiometric integrity .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be evaluated preclinically?
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes; half-life >30 min indicates suitability for in vivo studies .
- In vivo PK : Administer IV/orally (10 mg/kg) in rodent models. Plasma samples analyzed via LC-MS/MS for AUC and Cₘₐₓ calculations .
Q. What strategies address low yield in the final thioacetylation step?
- Reagent stoichiometry : A 1.2:1 molar ratio of thiol precursor to chloroacetamide reduces unreacted starting material .
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min, improving yield by 25% .
Contradiction Resolution & Mechanistic Studies
Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?
- Hypothesis : Variable expression of target enzymes (e.g., DHFR) influences potency.
- Methodology :
Perform RT-qPCR/Western blotting to quantify enzyme levels in resistant vs. sensitive cell lines .
Use molecular docking (AutoDock Vina) to compare binding affinity with DHFR isoforms .
Q. What experimental designs elucidate the mechanism of action for ambiguous biological activity?
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis, oxidative stress) .
- Thermal shift assay : Detects target engagement by monitoring protein melting temperature shifts (±2°C) .
Troubleshooting Synthesis Challenges
Q. How to mitigate by-product formation during furan-methyl group incorporation?
- Protection/deprotection : Use TMS-protected furan intermediates to prevent undesired alkylation .
- Purification : Silica gel chromatography (hexane/EtOAc 3:1) isolates the desired isomer with >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
